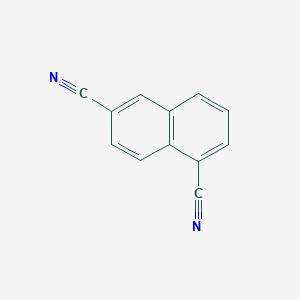

1,6-Dicyanonaphthalene

Vue d'ensemble

Description

1,6-Dicyanonaphthalene is an organic compound with the molecular formula C₁₂H₆N₂. It is a derivative of naphthalene, where two cyano groups are attached at the 1 and 6 positions of the naphthalene ring. This compound is of interest due to its unique electronic properties and its applications in various fields such as organic electronics and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,6-Dicyanonaphthalene can be synthesized through several methods. One common approach involves the reaction of naphthalene with cyanogen bromide in the presence of a Lewis acid catalyst. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Another method involves the cyclization of appropriate precursors, such as 1,6-dibromonaphthalene, with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF). This reaction requires elevated temperatures and results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.

Analyse Des Réactions Chimiques

Reactivity of Cyano Groups in Naphthalene Systems

Cyano groups are electron-withdrawing, directing electrophilic substitution to meta/para positions. Key reactions observed in related systems include:

Nucleophilic Substitution

-

Methoxy and Bromo Derivatives : Reaction of 1,3-DBN with methoxide ions yields 1-methoxy-3-bromo- and 1,3-dimethoxynaphthalene, demonstrating sequential substitution .

-

Cyanide Displacement : Bromine substituents in 1,3-DBN are replaced by cyanide ions under high-temperature reflux .

Oxidation and Reduction

-

Oxidation : Cyanonaphthalenes are precursors to dicarboxylic acids (e.g., 2,6-naphthalenedicarboxylic acid via oxidation of 2,6-dimethylnaphthalene) .

-

Reduction : Cyano groups can be hydrogenated to amines, as seen in the conversion of 2,6-dicyanonaphthalene to bis(aminomethyl)naphthalene .

Comparative Data for Cyanonaphthalenes

Challenges and Research Gaps

No experimental data exists for 1,6-dicyanonaphthalene, highlighting the need for:

-

Targeted Synthesis : Adapting methods from 1,3- or 1,8-dicyanonaphthalene synthesis to the 1,6 isomer.

-

Mechanistic Studies : Investigating regioselectivity in cyanation reactions using computational models (e.g., DFT or ML-based tools like 3DReact ).

-

Application Testing : Exploring its utility in polymers or catalysis compared to established isomers.

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : DCN serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex organic molecules and materials through various chemical reactions such as substitution, oxidation, and reduction.

- Photochemical Reactions : Research has shown that DCN can participate in photochemical reactions, leading to the formation of new compounds. For example, it can undergo oxidative photodimerization under UV light to generate larger polycyclic structures.

Biology

-

Antimicrobial Activity : Studies have demonstrated that DCN exhibits significant antimicrobial properties. Derivatives of DCN have been tested against various bacterial strains with promising results. For instance, the minimum inhibitory concentration (MIC) values were found to be as low as 0.5 mg/mL against Staphylococcus aureus and 2 mg/mL against Escherichia coli.

Table 1: Antimicrobial Activity of DCN Derivatives

Compound MIC (mg/mL) Target Organism 1,6-Dicyanonaphthalene 0.5 Staphylococcus aureus This compound 2.0 Escherichia coli -

Antioxidant Properties : The antioxidant capacity of DCN has been evaluated through assays such as DPPH and ABTS. Results indicate strong radical scavenging abilities with IC50 values suggesting significant antioxidant potential.

Table 2: Antioxidant Activity Assay Results

Compound IC50 (µg/mL) Assay Type This compound 25 DPPH -

Cytotoxicity Studies : Research involving cancer cell lines has shown that DCN exhibits cytotoxic effects. For instance, it demonstrated an IC50 value of approximately 30 µM against human breast cancer cells (MCF-7), indicating potential for use in cancer therapies.

Table 3: Cytotoxicity of DCN

Cell Line IC50 (µM) Mechanism MCF-7 30 Apoptosis induction

Medicine

- Pharmaceutical Precursor : Ongoing research is exploring the potential of DCN as a precursor for pharmaceutical compounds. Its structural properties may lead to the development of novel drugs targeting various diseases.

Case Studies

Several case studies highlight the therapeutic applications of DCN:

- Antimicrobial Applications : A study demonstrated that DCN derivatives could effectively treat infections caused by antibiotic-resistant bacteria in vitro.

- Cancer Treatment : Animal model research indicated that combining DCN with existing chemotherapeutic agents enhances their efficacy.

Mécanisme D'action

The mechanism of action of 1,6-Dicyanonaphthalene in its various applications involves its ability to participate in electron transfer processes. The cyano groups enhance the electron-accepting properties of the naphthalene core, making it an effective component in electronic and photochemical systems. In photocatalysis, for example, this compound can absorb light and generate reactive species that drive chemical transformations.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Dicyanonaphthalene: Similar to 1,6-Dicyanonaphthalene but with cyano groups at the 1 and 4 positions.

2,6-Dicyanonaphthalene: Cyano groups are attached at the 2 and 6 positions of the naphthalene ring.

1,5-Dicyanonaphthalene: Cyano groups at the 1 and 5 positions.

Uniqueness

This compound is unique due to its specific electronic properties and the spatial arrangement of the cyano groups, which influence its reactivity and applications. Compared to other dicyanonaphthalene isomers, this compound often exhibits distinct photophysical and electrochemical characteristics, making it particularly valuable in certain scientific and industrial applications.

Activité Biologique

1,6-Dicyanonaphthalene (DCN) is a synthetic organic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential bioactive properties. This article provides a comprehensive overview of the biological activity associated with DCN, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is a member of the naphthalene family, characterized by two cyano groups attached to the 1 and 6 positions of the naphthalene ring. Its molecular formula is C12H8N2, and it exhibits properties typical of aromatic compounds, including stability and lipophilicity.

Research indicates that DCN may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : DCN has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can act as a serine hydrolase inhibitor, which is crucial for various physiological processes including lipid metabolism and signal transduction .

- Antioxidant Properties : Some studies suggest that DCN may possess antioxidant capabilities, potentially mitigating oxidative stress in biological systems. This property could have implications for its use in therapeutic contexts, particularly in diseases characterized by oxidative damage.

- Photochemical Reactions : DCN participates in photochemical reactions that can lead to the formation of reactive species. These reactions may enhance its biological activity under specific conditions, such as UV irradiation .

In Vitro Studies

A significant body of research has focused on the effects of DCN on various cell lines:

- Cancer Cell Lines : In vitro studies have demonstrated that DCN can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. For example, treatment with DCN resulted in reduced viability in human prostate cancer cells (PC3), suggesting its potential as an anticancer agent .

- Enzyme Inhibition : A study utilizing activity-based protein profiling reported that DCN effectively inhibited serine hydrolases such as ABHD10 and CTSA at nanomolar concentrations. The inhibition was shown to be dose-dependent, indicating a strong interaction between DCN and these enzymes .

Quantitative Structure-Activity Relationship (QSAR) Analysis

A QSAR analysis has been conducted to predict the biological activity of DCN based on its chemical structure. This approach revealed correlations between molecular descriptors and observed biological effects, aiding in the design of more potent analogs for therapeutic use .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

naphthalene-1,6-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2/c13-7-9-4-5-12-10(6-9)2-1-3-11(12)8-14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPHGLJOANEDML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C#N)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611311 | |

| Record name | Naphthalene-1,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46289-40-1 | |

| Record name | Naphthalene-1,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.